molecular formula C20H22O4 B12608327 2,2',3,3',4,4',5,5'-Octahydro[5,5'-bi-1-benzoxepine]-8,8'-diol CAS No. 651027-25-7

2,2',3,3',4,4',5,5'-Octahydro[5,5'-bi-1-benzoxepine]-8,8'-diol

Cat. No.: B12608327
CAS No.: 651027-25-7
M. Wt: 326.4 g/mol
InChI Key: TUSRTNHFUXXQIR-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,4’,5,5’-Octahydro[5,5’-bi-1-benzoxepine]-8,8’-diol is a complex organic compound with a unique structure that includes multiple fused rings and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’,4,4’,5,5’-Octahydro[5,5’-bi-1-benzoxepine]-8,8’-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2,2’,3,3’,4,4’,5,5’-Octahydro[5,5’-bi-1-benzoxepine]-8,8’-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2,2’,3,3’,4,4’,5,5’-Octahydro[5,5’-bi-1-benzoxepine]-8,8’-diol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’,3,3’,4,4’,5,5’-Octahydro[5,5’-bi-1-benzoxepine]-8,8’-diol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,3,3’,4,4’,5,5’-Octahydro[5,5’-bi-1-benzoxepine]-8,8’-diol is unique due to its specific ring structure and the presence of multiple hydroxyl groups. This gives it distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

651027-25-7

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

5-(8-hydroxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2,3,4,5-tetrahydro-1-benzoxepin-8-ol

InChI

InChI=1S/C20H22O4/c21-13-5-7-17-15(3-1-9-23-19(17)11-13)16-4-2-10-24-20-12-14(22)6-8-18(16)20/h5-8,11-12,15-16,21-22H,1-4,9-10H2

InChI Key

TUSRTNHFUXXQIR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C=C(C=C2)O)OC1)C3CCCOC4=C3C=CC(=C4)O

Origin of Product

United States

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